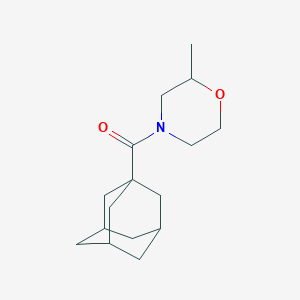
1-Adamantyl-(2-methylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Adamantyl-(2-methylmorpholin-4-yl)methanone, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used as a medication for the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine is a highly researched compound due to its unique mechanism of action and potential therapeutic applications.
作用机制
Memantine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 1-Adamantyl-(2-methylmorpholin-4-yl)methanone prevents the excessive influx of calcium ions into neurons, which can lead to cell death and neurodegeneration. This mechanism of action is unique compared to other Alzheimer's medications, which target the cholinergic system.
Biochemical and Physiological Effects:
Memantine has been shown to improve cognitive function in patients with Alzheimer's disease and other forms of dementia. It has also been shown to have neuroprotective effects, preventing neuronal damage and cell death. Additionally, 1-Adamantyl-(2-methylmorpholin-4-yl)methanone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
Memantine is a highly researched compound with a well-established mechanism of action. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, there are some limitations to its use in lab experiments. Memantine can be toxic at high doses, and its effects may vary depending on the experimental model used.
未来方向
There are many potential future directions for the study of 1-Adamantyl-(2-methylmorpholin-4-yl)methanone. One area of research is the development of new 1-Adamantyl-(2-methylmorpholin-4-yl)methanone-based medications with improved efficacy and fewer side effects. Additionally, 1-Adamantyl-(2-methylmorpholin-4-yl)methanone may have applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Further research is needed to fully understand the potential therapeutic applications of 1-Adamantyl-(2-methylmorpholin-4-yl)methanone and to develop new treatments based on its unique mechanism of action.
合成方法
Memantine is synthesized by reacting 1-adamantanamine with 2-bromomethyl-4-methylmorpholine. The reaction occurs in the presence of a palladium catalyst, which facilitates the formation of the desired product. The resulting compound is then purified and isolated through a series of chemical reactions.
科学研究应用
Memantine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in patients with Alzheimer's disease and other forms of dementia. Additionally, 1-Adamantyl-(2-methylmorpholin-4-yl)methanone has been investigated as a potential treatment for depression, schizophrenia, and neuropathic pain.
属性
IUPAC Name |
1-adamantyl-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-10-17(2-3-19-11)15(18)16-7-12-4-13(8-16)6-14(5-12)9-16/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWKQQAPWHZZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
methanone](/img/structure/B7492339.png)
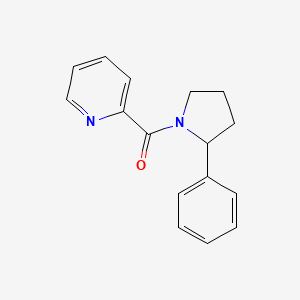
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)

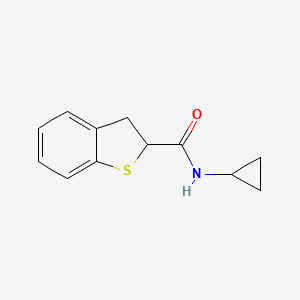
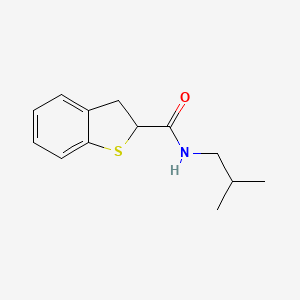
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
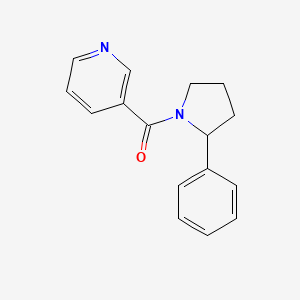
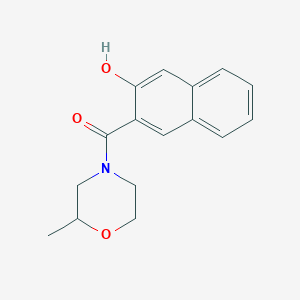
![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)
